molecular formula C17H15ClN4O5 B2696490 (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone CAS No. 289655-07-8

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

Cat. No. B2696490
CAS RN: 289655-07-8
M. Wt: 390.78
InChI Key: JJZKYQKBZPMUGZ-UHFFFAOYSA-N
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Description

“(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone” is a chemical compound with the molecular formula C17H16ClN3O3 . It has an average mass of 345.780 Da and a monoisotopic mass of 345.088013 Da .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides . The organic layer is then evaporated under reduced pressure and the crude reaction mass is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a chlorophenyl group and a dinitrophenyl group . The piperazine ring provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket .

Scientific Research Applications

Antibacterial Activity

Piperazine derivatives have been extensively studied for their antibacterial properties. The novel compound , (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone , could potentially exhibit antibacterial effects. Researchers often evaluate such compounds against various bacterial strains to assess their efficacy. Further studies involving in vitro and in vivo experiments would be necessary to validate its antibacterial activity .

Antifungal Potential

While piperazine derivatives are more commonly associated with antibacterial properties, some compounds may also exhibit antifungal effects. Investigating the impact of (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone against fungal pathogens could reveal its potential as an antifungal agent .

Enzyme Inhibition

Docking simulations can predict the interaction between compounds and enzymes. Researchers have explored piperazine derivatives as potential enzyme inhibitors. Investigating the binding affinity of this compound toward specific enzymes (e.g., oxidoreductases) could provide insights into its inhibitory effects .

Spectroscopic Characterization

Structural characterization using techniques like HRMS (high-resolution mass spectrometry), IR (infrared spectroscopy), and NMR (nuclear magnetic resonance) can confirm the compound’s structure. These analyses help researchers understand its chemical properties and behavior .

Biological Activity Screening

Assessing the compound’s impact on cell viability is crucial. Researchers often perform cell-based assays to determine its cytotoxicity, growth inhibition, or other biological effects. The title compound could be evaluated against relevant cell lines to explore its potential therapeutic applications .

Drug Development

Given the diverse pharmacological activities associated with piperazine-containing compounds, further exploration of (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone may lead to drug development. Its unique structure could make it a valuable scaffold for designing novel pharmaceutical agents .

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a drug for leukemia and hormone-related cancers . Additionally, its fungicidal activity suggests potential applications in the treatment of fungal infections .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5/c18-13-2-1-3-14(10-13)19-4-6-20(7-5-19)17(23)12-8-15(21(24)25)11-16(9-12)22(26)27/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZKYQKBZPMUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

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